1,2,4-Thiadiazol-5-amine
Overview
Description
1,2,4-Thiadiazol-5-amine is a heterocyclic compound with the molecular formula C₂H₃N₃S. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has garnered significant interest due to its potential as an antibacterial, anticancer, and neuroprotective agent .
Mechanism of Action
Target of Action
The primary targets of 1,2,4-Thiadiazol-5-amine are ESKAPE pathogen strains and filarial nematodes . ESKAPE pathogens, which include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter cloacae, are a group of bacteria that exhibit multidrug resistance and virulence. Filarial nematodes are the pathogens responsible for a number of parasitic diseases .
Mode of Action
This compound interacts with its targets by inhibiting their growth and reproduction. For instance, it has been found to have potent antibacterial activity against ESKAPE pathogens . In the case of filarial infections, it acts as a macrofilaricide, targeting the adult stage of the worms .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the targeted organisms, inhibiting their growth and reproduction .
Pharmacokinetics
It is known that the compound exhibits good metabolic stability .
Result of Action
The result of the action of this compound is the inhibition of the growth and reproduction of the targeted organisms. This leads to a decrease in the population of these organisms, thereby alleviating the symptoms of the diseases they cause .
Biochemical Analysis
Biochemical Properties
1,2,4-Thiadiazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular processes .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and altering the expression of genes involved in cell survival and proliferation . Furthermore, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and subsequent cell death . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The specific temporal effects may vary depending on the experimental conditions and the type of cells or organisms being studied .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting microbial infections . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit key enzymes involved in the biosynthesis of nucleic acids and proteins, thereby affecting metabolic flux and metabolite levels . Additionally, this compound can be metabolized by specific enzymes in the liver, leading to the formation of active metabolites that contribute to its biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and localization within cells . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Additionally, this compound can cross cellular membranes and reach intracellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound has been shown to localize to the nucleus, where it interacts with DNA and regulatory proteins, modulating gene expression and cellular processes . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Thiadiazol-5-amine can be synthesized through various methods. One common approach involves the oxidative cyclization of imidoyl thioureas . Another method is the oxidative [3 + 2] coupling of isothiocyanates or thiocyanide salts with amidines . These reactions typically require oxidizing agents and specific reaction conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves scalable and efficient methods. For example, a transition metal-free synthesis using N-chloroamidines and isothiocyanates has been developed, which offers high product yields and a column chromatography-free workup procedure . This method is advantageous for large-scale production due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiadiazole ring, leading to new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazoles, which can exhibit enhanced biological activities .
Scientific Research Applications
1,2,4-Thiadiazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial agent against ESKAPE pathogens.
Medicine: It is being investigated for its neuroprotective properties in treating neurodegenerative diseases like Alzheimer’s syndrome.
Industry: The compound is used in the development of new antimicrobial drugs and other pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities.
2-Amino-1,3,4-thiadiazole: Known for its anticancer properties.
5-Amino-1,2,4-thiadiazole: A close analog with potent antibacterial activity.
Uniqueness
1,2,4-Thiadiazol-5-amine stands out due to its broad spectrum of biological activities and its potential for use in various therapeutic applications. Its unique structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
1,2,4-thiadiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S/c3-2-4-1-5-6-2/h1H,(H2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHTZTZXOKVQRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302767 | |
Record name | 1,2,4-Thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7552-07-0 | |
Record name | 7552-07-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4-Thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1,2,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Amino-1,2,4-thiadiazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER62WCE6KP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-amino-1,2,4-thiadiazole?
A1: The molecular formula of 5-amino-1,2,4-thiadiazole is C2H3N3S, and its molecular weight is 101.12 g/mol.
Q2: What are some recent advancements in the synthesis of 5-amino-1,2,4-thiadiazoles?
A2: Several novel methods have been developed, including:
- Transition-metal-free S–N bond formation: This green method utilizes the reaction of isothiocyanates with amidines. []
- Electrochemical oxidative intramolecular N-S bond formation: This approach employs imidoyl thioureas as starting materials and proceeds under catalyst- and oxidant-free electrolytic conditions. []
- Sodium carbonate-promoted formation with elemental sulfur: This method utilizes readily available elemental sulfur and oxygen as the oxidant, offering a cost-effective and environmentally friendly approach. []
- Iodine-mediated oxidative C-N and N-S bond formation in water: This metal-free strategy uses iodine as an oxidant and water as a solvent, highlighting its green chemistry aspects. []
Q3: What are the potential applications of 5-amino-1,2,4-thiadiazole derivatives in drug discovery?
A3: 5-amino-1,2,4-thiadiazole derivatives have shown promise as:
- Neurodegenerative disease treatment: These derivatives may serve as potential drugs for preventing and treating neurodegenerative diseases like Alzheimer's disease. []
- Macrofilaricides: Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines exhibit potential as macrofilaricides for treating human filarial infections, including lymphatic filariasis and onchocerciasis. []
- Antibacterial agents: Certain derivatives demonstrate promising antibacterial activity against ESKAPE pathogen strains, which are notorious for their multidrug resistance. []
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